5-fluoro PB-22 6-hydroxyquinoline isomer

Forensic Toxicology Analytical Chemistry Mass Spectrometry

Forensic labs face a critical challenge: 5F-PB-22 is a Schedule I controlled substance, but its 6-hydroxyquinoline isomer (this product) is an unscheduled regioisomer requiring unequivocal identification to avoid misclassification in legal proceedings. This certified reference standard (≥98% purity) is the exact solution. - Unique LC-MS/MS fingerprint: confirmatory fragment at m/z 232 (4.9% rel. int. at CE 20 V) distinguishes this isomer from 5F-PB-22 and all nine other regioisomers. - Chromatographically resolved: distinct retention time enables robust calibration and method selectivity validation. - Supply assurance: analytical reference standard shipped globally under ambient conditions; not subject to DEA Schedule I controls.

Molecular Formula C23H21FN2O2
Molecular Weight 376.4
Cat. No. B1162240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro PB-22 6-hydroxyquinoline isomer
Synonymsquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
Molecular FormulaC23H21FN2O2
Molecular Weight376.4
Structural Identifiers
SMILESO=C(OC1=CC2=C(N=CC=C2)C=C1)C3=CN(CCCCCF)C4=C3C=CC=C4
InChIInChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-22(19)26)23(27)28-18-10-11-21-17(15-18)7-6-13-25-21/h2-3,6-11,13,15-16H,1,4-5,12,14H2
InChIKeyOGDLFTUKGSPKPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-fluoro PB-22 6-hydroxyquinoline Isomer: A Structurally Distinct Synthetic Cannabinoid Reference Standard for Forensic and Analytical Selection


5-fluoro PB-22 6-hydroxyquinoline isomer (CAS 2365471-03-8), also known as 5F-PB-22 6Q isomer, is a structural isomer of the Schedule I synthetic cannabinoid receptor agonist (SCRA) 5F-PB-22 [1]. It belongs to the indole-3-carboxylate class of synthetic cannabinoids and is characterized by an ester linkage at the 6-position of the quinoline moiety, in contrast to the 8-position in the parent compound 5F-PB-22 . The compound is provided exclusively as an analytical reference standard for forensic and research applications .

Why Substituting 5-fluoro PB-22 6-hydroxyquinoline Isomer for its Parent or Related Isomers in Analytical Workflows is Scientifically Unsound


Substituting 5-fluoro PB-22 6-hydroxyquinoline isomer with the parent compound 5F-PB-22 or any of its nine other regioisomers is scientifically invalid due to their distinct analytical and regulatory profiles. Although these compounds are structural isomers, they exhibit unique chromatographic retention times and collision-induced dissociation (CID) mass spectrometric fragmentation patterns under liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are critical for unequivocal identification and quantification in forensic and clinical toxicology [1]. Furthermore, while 5F-PB-22 is a federally controlled Schedule I substance in the United States, many of its isomers, including the 6-hydroxyquinoline isomer, are not explicitly scheduled, leading to differential legal handling and procurement requirements [2]. The following quantitative evidence substantiates these critical distinctions.

Quantitative Differentiation Evidence for 5-fluoro PB-22 6-hydroxyquinoline Isomer Versus Closest Analogs


LC-MS/MS Fragmentation Signature Enables Unambiguous Differentiation from 5F-PB-22 and Other Isomers

Using LC-MS/MS with collision-induced dissociation (CID), the 6-hydroxyquinoline isomer (6Q isomer) exhibits a unique product ion intensity profile that distinguishes it from the parent compound 5F-PB-22 and nine other regioisomers. At a collision energy (CE) of 20 V, the relative intensity of the characteristic product ion m/z 232 is only 4.9% for the 6Q isomer, compared to 100% for 5F-PB-22 and 100% for the 4Q isomer [1]. This quantitative difference in fragmentation behavior provides a definitive analytical fingerprint.

Forensic Toxicology Analytical Chemistry Mass Spectrometry

Chromatographic Resolution from 5F-PB-22 and Overlapping Isomers via LC Separation

While gas chromatography (GC) fails to separate 5F-PB-22 from several of its isomers, liquid chromatography (LC) achieves complete baseline resolution. Under optimized LC conditions, the 6-hydroxyquinoline isomer elutes with a distinct retention time, allowing it to be separated from the parent 5F-PB-22 and other closely related isomers like the 5Q and 4Q isomers, which co-elute on GC [1]. This capability is essential for accurate quantification.

Chromatography Forensic Chemistry Method Validation

Regulatory Status Divergence: Non-Scheduled Isomer vs. Schedule I Parent Compound

The parent compound, 5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate), was placed into Schedule I of the U.S. Controlled Substances Act in 2016 [1]. In contrast, the 6-hydroxyquinoline isomer, which differs by the position of the ester linkage on the quinoline ring, is not explicitly scheduled under federal law. This regulatory distinction directly impacts procurement, handling, and research application.

Regulatory Science Legal Compliance Controlled Substances

Recommended Application Scenarios for Procuring 5-fluoro PB-22 6-hydroxyquinoline Isomer


Forensic Identification and Differentiation of Seized 5F-PB-22 Isomers

Forensic laboratories analyzing seized drug materials can use this certified reference standard to definitively identify the 6-hydroxyquinoline isomer, distinguishing it from the scheduled parent compound 5F-PB-22 and other unscheduled isomers. The unique LC-MS/MS fragmentation pattern at m/z 232 (4.9% relative intensity at CE 20 V) provides a confirmatory fingerprint that is essential for accurate reporting and legal proceedings [1].

Clinical Toxicology and Metabolite Identification Studies

The 6-hydroxyquinoline isomer may serve as a key analytical marker in studies investigating the metabolism of 5F-PB-22. Since oxidative metabolism of 5F-PB-22 can yield hydroxylated metabolites at various positions on the quinoline ring, this reference standard enables the precise identification and quantification of the 6-hydroxy metabolite in biological matrices, improving the accuracy of toxicological screening [1].

Method Development and Validation for LC-MS/MS Quantitation of Isomeric Mixtures

Analytical chemists developing or validating LC-MS/MS methods for the simultaneous quantitation of 5F-PB-22 and its isomers require this authentic standard to establish robust calibration curves and assess method selectivity. Its distinct chromatographic retention time and fragmentation signature are critical for demonstrating that the method can resolve and accurately measure this isomer in complex sample matrices, as mandated by forensic and clinical quality standards [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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